molecular formula C11H10N2O B8011012 1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde

1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B8011012
M. Wt: 186.21 g/mol
InChI Key: WBMPDEBNXXICDF-UHFFFAOYSA-N
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Description

1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Crystal Structure Analysis : Xu and Shi (2011) reported on the synthesis of a pyrazole derivative, closely related to 1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde, emphasizing its structural properties determined by X-ray diffraction. This suggests its utility in crystallography and molecular structure studies (Xu & Shi, 2011).

  • Antimicrobial Activity : Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activities, demonstrating the potential of these compounds in developing antimicrobial agents (Hamed et al., 2020).

  • Potential Antimicrobial and Antioxidant Agents : Bhat et al. (2016) explored the synthesis of 1,2,3-triazolyl pyrazole derivatives, assessing their antimicrobial and antioxidant activities. This highlights the potential of pyrazole derivatives in therapeutic applications (Bhat et al., 2016).

  • Antioxidant and Anti-inflammatory Properties : Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and found significant antioxidant and anti-inflammatory activities, indicating their possible use in medical treatments (Sudha et al., 2021).

  • Spectroscopic and Biological Investigations : Prasath et al. (2015) synthesized pyrazole-appended quinolinyl chalcones, which showed promising antimicrobial properties. This research further illustrates the broad applicability of pyrazole derivatives in the field of biomedicine (Prasath et al., 2015).

  • Growth Promoting Effects on Plants : Hassan et al. (2020) utilized novel quinolinyl chalcones derived from pyrazole for enhancing the growth of certain plants, suggesting its application in agriculture (Hassan et al., 2020).

  • Nonlinear Optical Properties : Lanke and Sekar (2016) synthesized pyrazole-based dyes with significant hyperpolarizability, indicating their potential in optoelectronic applications (Lanke & Sekar, 2016).

  • Anticonvulsant and Analgesic Studies : Viveka et al. (2015) synthesized new pyrazole analogues and evaluated their anticonvulsant and analgesic activities, suggesting their potential in pharmacology (Viveka et al., 2015).

Properties

IUPAC Name

1-methyl-4-phenylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-7-10(11(8-14)12-13)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMPDEBNXXICDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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